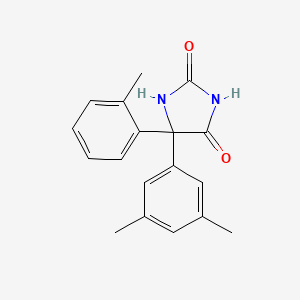
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione, identified by CAS number 2060032-14-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H18N2O2, with a molecular weight of 294.3 g/mol. The structure features two aromatic rings that may contribute to its biological activity.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of imidazolidine derivatives have been explored in several studies. For instance, compounds similar to this compound were tested against various cancer cell lines (e.g., HeLa and U87). These studies typically measure the half-maximal inhibitory concentration (IC50), indicating the potency of the compound in inducing cell death.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Other Analog | HeLa | 97.3 - 205.7 |
| Other Analog | U87 | TBD |
The results from related compounds suggest that modifications to the imidazolidine structure can lead to varying degrees of cytotoxicity .
The proposed mechanisms through which imidazolidine derivatives exert their cytotoxic effects include:
- Induction of Apoptosis : Many imidazolidinones promote apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Proliferation : These compounds may disrupt cell cycle progression in cancerous cells.
- Targeting Specific Enzymes : Certain derivatives have been shown to inhibit enzymes critical for tumor growth and survival.
Study on Cytotoxic Effects
In a study evaluating the cytotoxic effects of related compounds on normal (EUFA30) and cancerous (HeLa) cell lines, it was noted that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency .
Antiviral Efficacy Assessment
Another investigation focused on the antiviral properties of imidazolidinones demonstrated their effectiveness against drug-resistant strains of HIV. The study emphasized the ongoing development of new analogs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
5-(3,5-dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-8-12(2)10-14(9-11)18(16(21)19-17(22)20-18)15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOOZNUVCKFFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














